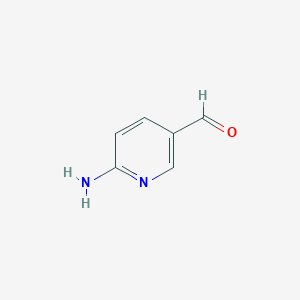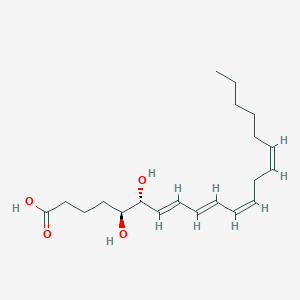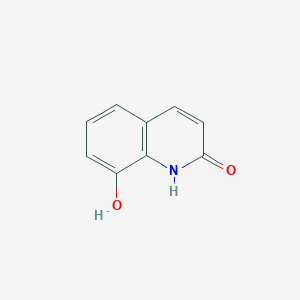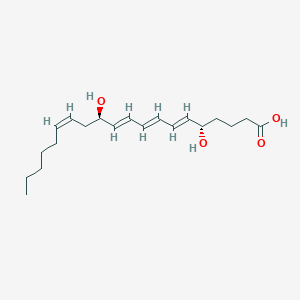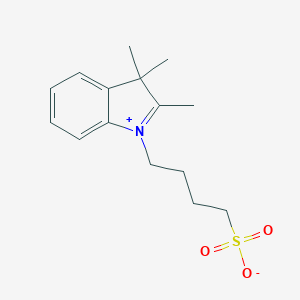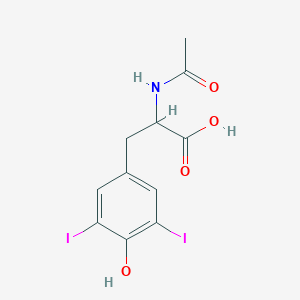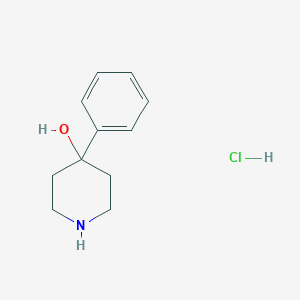
(3-Fenil-1H-inden-1-ilideno)bis(tri ciclohexilfosfina)rutenio(II)dicloruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Phenyl-1H-inden-1-ylidene)bis(tricyclohexylphosphine)ruthenium(II)dichloride is a ruthenium-based compound known for its application in metathesis reactions. It is a complex organometallic compound with the molecular formula C51H76Cl2P2Ru and a molecular weight of 923.09 g/mol . This compound is often used as a catalyst in various chemical reactions due to its stability and efficiency.
Aplicaciones Científicas De Investigación
(3-Phenyl-1H-inden-1-ylidene)bis(tricyclohexylphosphine)ruthenium(II)dichloride has a wide range of applications in scientific research:
Chemistry: It is widely used as a catalyst in olefin metathesis reactions, which are important in the synthesis of polymers, pharmaceuticals, and fine chemicals.
Medicine: Research is ongoing to explore its use in medicinal chemistry for the synthesis of complex molecules.
Mecanismo De Acción
Target of Action
The primary target of (3-Phenyl-1H-inden-1-ylidene)bis(tricyclohexylphosphine)ruthenium(II)dichloride is the metathesis of dienes . This compound acts as a highly active, air-stable catalyst in this process .
Mode of Action
The compound interacts with its targets by facilitating the ring-closing metathesis of dienes . This is a type of olefin metathesis reaction which results in the formation of a ring of alkene molecules .
Biochemical Pathways
The affected pathway is the olefin metathesis pathway . This reaction involves the redistribution of the alkene double bonds, which can lead to a variety of downstream effects, including the synthesis of new organic compounds .
Result of Action
The molecular effect of the compound’s action is the formation of a ring of alkene molecules . This can lead to the synthesis of various organic compounds, including pharmaceuticals and polymers .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is known to be air-stable , suggesting that it can maintain its activity in the presence of oxygen.
Métodos De Preparación
The synthesis of (3-Phenyl-1H-inden-1-ylidene)bis(tricyclohexylphosphine)ruthenium(II)dichloride typically involves the reaction of ruthenium trichloride with tricyclohexylphosphine and 3-phenyl-1H-inden-1-one. The reaction is carried out in a suitable solvent such as dichloromethane under an inert atmosphere . The product is then purified using column chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
(3-Phenyl-1H-inden-1-ylidene)bis(tricyclohexylphosphine)ruthenium(II)dichloride is primarily known for its role in metathesis reactions, particularly olefin metathesis. It can undergo various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Substitution: Ligand substitution reactions can occur, where the tricyclohexylphosphine ligands are replaced by other ligands.
Addition: The compound can participate in addition reactions with various substrates.
Common reagents used in these reactions include dichloromethane, ethyl acetate, and hexane . The major products formed depend on the specific reaction conditions and substrates used.
Comparación Con Compuestos Similares
Similar compounds to (3-Phenyl-1H-inden-1-ylidene)bis(tricyclohexylphosphine)ruthenium(II)dichloride include:
Grubbs’ Catalyst: Another ruthenium-based catalyst used in olefin metathesis, known for its high efficiency and stability.
Hoveyda-Grubbs Catalyst: A modified version of Grubbs’ catalyst with improved stability and activity.
Schrock’s Catalyst: A molybdenum-based catalyst used in metathesis reactions, known for its high reactivity.
The uniqueness of (3-Phenyl-1H-inden-1-ylidene)bis(tricyclohexylphosphine)ruthenium(II)dichloride lies in its specific ligand structure, which provides a balance of stability and reactivity, making it highly effective in various catalytic applications .
Propiedades
IUPAC Name |
dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H33P.C15H10.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15;;;/h2*16-18H,1-15H2;1-9,11H;2*1H;/q;;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAFZWUWHHFWOK-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C2=CC(=[Ru](Cl)Cl)C3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H76Cl2P2Ru |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
923.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250220-36-1 |
Source


|
| Record name | (3-Phenyl-1H-inden-1-ylidene)bis(tricyclohexylphosphine)ruthenium(IV) Dichloride Tetrahydrofuran Adduct | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.279 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dichloro-(3-phenyl-1H-inden-1-ylidene)bis(tricyclohexylphosphine)ruthenium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B32258.png)
